molecular formula C10H9F3O2 B6326265 1-(3-Trifluoromethoxy-phenyl)-propan-1-one CAS No. 574731-00-3

1-(3-Trifluoromethoxy-phenyl)-propan-1-one

Cat. No.: B6326265
CAS No.: 574731-00-3
M. Wt: 218.17 g/mol
InChI Key: CDUZBAKDAOANLN-UHFFFAOYSA-N
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Description

1-(3-Trifluoromethoxy-phenyl)-propan-1-one is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propanone moiety

Preparation Methods

The synthesis of 1-(3-Trifluoromethoxy-phenyl)-propan-1-one typically involves the reaction of 3-trifluoromethoxybenzaldehyde with a suitable reagent to introduce the propanone group. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to yield the desired ketone. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, as well as the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

1-(3-Trifluoromethoxy-phenyl)-propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in compounds like 1-(3-Trifluoromethoxy-phenyl)-propan-1-ol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(3-Trifluoromethoxy-phenyl)-propan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. For example, it may inhibit certain enzymes or modulate receptor activity, leading to various biological effects .

Comparison with Similar Compounds

1-(3-Trifluoromethoxy-phenyl)-propan-1-one can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure allows for diverse reactions and applications, making it a valuable subject of study in organic chemistry, biology, medicine, and industry.

Properties

IUPAC Name

1-[3-(trifluoromethoxy)phenyl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-2-9(14)7-4-3-5-8(6-7)15-10(11,12)13/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUZBAKDAOANLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=CC=C1)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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